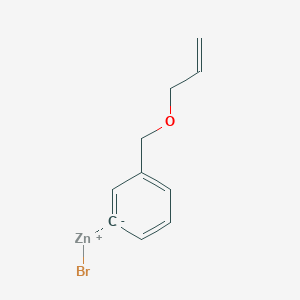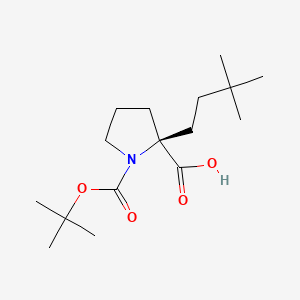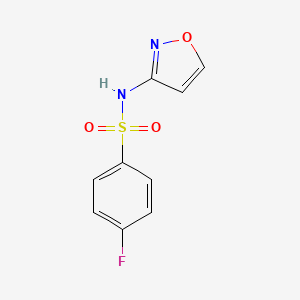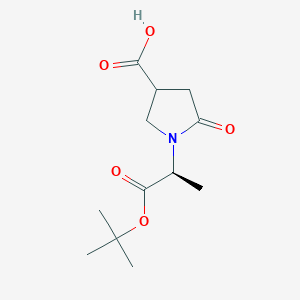
1-((S)-1-(tert-Butoxy)-1-oxopropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid is an organic compound that features a tert-butoxy group, a propyl chain, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid can be achieved through several methods. One common approach involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The tert-butoxy group and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share similar reactivity patterns.
Uniqueness
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
1-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-7(11(17)18-12(2,3)4)13-6-8(10(15)16)5-9(13)14/h7-8H,5-6H2,1-4H3,(H,15,16)/t7-,8?/m0/s1 |
Clave InChI |
HOBBYYJXGLOEGT-JAMMHHFISA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)O |
SMILES canónico |
CC(C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


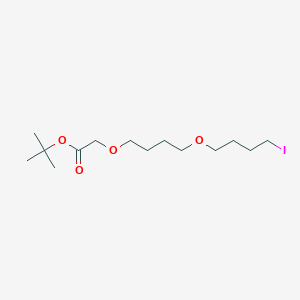
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
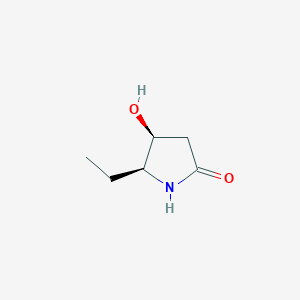
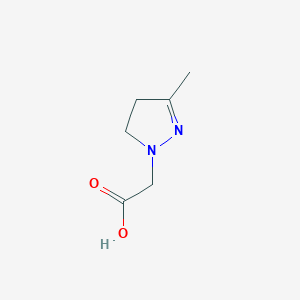
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
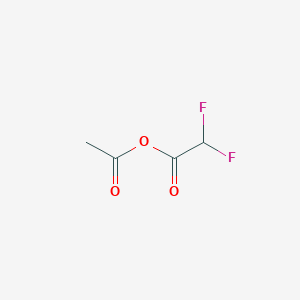
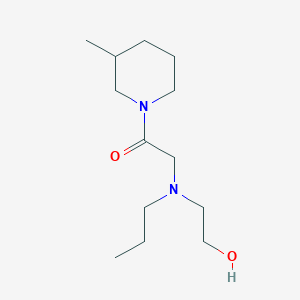
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
